molecular formula C2H6O4S B8254091 2-Hydroxyethyl hydrogen sulfite

2-Hydroxyethyl hydrogen sulfite

Cat. No.: B8254091
M. Wt: 126.13 g/mol
InChI Key: FZKPQHFEMFIDNR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl hydrogen sulfite is an organic compound with the chemical formula C2H6O4S. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

2-Hydroxyethyl hydrogen sulfite can be synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite in an aqueous solution . This reaction must be carefully controlled to avoid contamination and the formation of by-products. The industrial production of this compound involves mixing sodium hydroxide solution with sulfur dioxide to prepare an aqueous sodium hydrogen sulfite solution. This solution is then reacted with a slight excess of ethylene oxide under elevated temperature and pressure with precise control of pH .

Chemical Reactions Analysis

2-Hydroxyethyl hydrogen sulfite undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids .

Scientific Research Applications

2-Hydroxyethyl hydrogen sulfite has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme mechanisms and metabolic pathwaysIn industry, it is used in the production of surfactants and other chemical products .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl hydrogen sulfite involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and in the study of enzyme mechanisms. Additionally, it can form complexes with metal ions, which can be used to study metal-catalyzed reactions .

Comparison with Similar Compounds

2-Hydroxyethyl hydrogen sulfite can be compared with similar compounds such as sodium 2-hydroxyethyl sulfonate and 2-hydroxyethyl disulfide. Sodium 2-hydroxyethyl sulfonate is the sodium salt of 2-hydroxyethane sulfonic acid and is used as a hydrophilic head group in surfactants . 2-Hydroxyethyl disulfide is an organic compound containing a disulfide group and is used in the study of enzyme mechanisms and metabolic pathways . The uniqueness of this compound lies in its specific chemical properties and applications in various fields.

Properties

IUPAC Name

2-hydroxyethyl hydrogen sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKPQHFEMFIDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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